Journal Name:Environmental Science: Nano
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Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00500C
The mixed utilization of pesticides and fertilizers plays an important role in the prevention of plant diseases and in providing nutrients for crop growth. The combination of pesticides with different mechanisms of action can achieve synergistic effects on plant disease control compared to the long-term use of a single pesticide. Herein, a pH-responsive dual pesticide–fertilizer silicon-base nanocomposite was fabricated. Copper ions (Cu2+) were integrated as metal nodes into mesoporous silica nanocarriers (Cu-MSNs), and zinc oxide (ZnO) quantum dots as nanocaps were grafted onto aminated Cu-MSNs by a Schiff base. The fungicides prochloraz (Pro) and hymexazol (Hym) were simultaneously encapsulated in Cu-MSNs, with loading rates of 11.42% and 14.71%, respectively. The Pro@Cu-MSNs-ZnO/Hym nanoparticles (Nps) had a rod-like structure with a particle size of 499.4 ± 7.88 nm and a low polymer dispersity index (PDI) of 0.17 ± 0.03. The Nps possessed excellent acid-responsive controlled release behavior, gradually self-degrading within 72 h and being absorbed by the crop. The inhibitory action of the Nps on Rhizoctonia solani (R. solani) was dependent on the concentration and showed good synergistic effects based on the physical mixture of Pro and Hym (1 : 1.29). Nps promoted plant growth by delivering metal elements and increasing the chlorophyll and cellulose content. The biosafety evaluation further indicated that the Nps had good biocompatibility and reduced the risk to the environment. Therefore, this new nanopesticide–fertilizer complex has potential application value in the development of sustainable agriculture.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00614J
Peroxydisulfate-based nonradical oxidation processes (PDS-NOPs) are appealing for wastewater purification due to their high efficiency and environmental friendliness. Herein, we design and synthesize metal-free amorphous carbon nitride (ACN) with N3C-site vacancies for the photoactivation of PDS to eliminate pharmaceuticals and personal care products in wastewater. Integrated with electron paramagnetic resonance and radical scavenging tests, the nature of the nonradical pathways in PDS activation is unveiled to be an electron-transfer regime. The in situ Raman spectrum analysis and electrochemical test show that PDS molecules combine with positively charged nitrogen vacancies to form a metastable complex (i.e., ACN–PDS*) with high chemical potential. Then, the complex selectively extracts electrons from coexisting organic pollutants to trigger the oxidation reaction. In addition, the introduction of nitrogen vacancies not only enhances the surface affinity between the catalyst and PDS but also accelerates the transfer efficiency of photoinduced electrons. As a result, the ACN/PDS system shows high photocatalytic degradation efficiency of diclofenac (DCF) in the pH range of 4 to 10 with degradation rate constants in the range of 0.18 to 0.21 min−1. In a variety of practical aqueous matrices, DCF can be entirely removed within 5 minutes when exposed to sunlight. Toxicity evaluation experiments show that the toxicity of DCF could be efficiently removed in the can/PDS system.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00681F
Nanoplastics, solid polymer particles smaller than 1 μm, are suspected to be widely present in the environment, food and air, and may pose a potential threat to human health. Detecting nanoplastics in and associated with individual cells is crucial to understand their mechanisms of toxicity and potential harm. In this context, we developed a single-cell inductively coupled plasma time-of-flight mass spectrometry (sc-ICP-TOFMS) method for the sensitive and rapid quantification of metal-doped model nanoplastics in human cells. By providing multi-elemental fingerprints of both the nanoplastics and the cells, this approach can be advantageous in laboratory toxicological studies as it allows for the simultaneous acquisition of a full mass spectrum with high time resolution. As a proof-of-concept study, we exposed two different human cell lines relevant to inhalation exposures (A549 alveolar epithelial cells and THP-1 monocytes) to Pd-doped nanoplastics. The sc-ICP-TOFMS analysis revealed a similar dose-dependent endocytotic capacity of THP-1 and A549 cells for nanoplastics uptake, and particle internalization was confirmed by transmission electron microscopy. Moreover, single-cell quantification showed that a considerable proportion of the exposed cells (72% of THP-1; 67% of A549) did not associate with any nanoplastics after exposure to 50 μg L−1 for 24 h. This highlights the importance to include single-cell analysis in the future safety assessment of nanoplastics in order to account for heterogeneous uptake within cell populations and to identify the origins and response trajectories of nanoplastics in biological tissues. In this regard, sc-ICP-TOFMS can be a powerful approach to provide quantitative data on nanoplastics–cell associations at single cell level for a large number of individual cells.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00582H
Constructing efficient photocatalysts for the degradation of antibiotics was highly challenging. The support carrier played an active role in the reactivity, adsorption and lifetime of the catalyst. Herein, BiOCl/Mt photocatalysts were successfully prepared on a large scale by mixing natural iron-rich montmorillonite (Mt), bismuth nitrate, ethylene glycol (EG) and deionized water at room temperature. The optimal mass ratio of BiOCl/Mt was 1 : 1, and it could degrade 95.9% tetracycline hydrochloride (TCH) within 60 minutes. Compared with that of pure BiOCl, the degradation rate and kinetic constant were increased by 39% and 3.4 times, respectively. This was due to the fact that BiOCl/Mt has a smaller band gap and more positive valence potential than pure BiOCl, indicating a higher utilization efficiency of light and a stronger oxidation capability of holes (h+). The leading role of holes in TCH degradation was confirmed by free radical trapping experiments. In addition, the potential intermediates were identified by liquid chromatography-mass spectrometry, and ECOSAR software predicted that more than half of the products were less toxic than TCH molecules. This study demonstrated that iron-rich Mt not only was a carrier but also participated in the photocatalytic reaction as a p-type semiconductor and formed a p–n heterojunction with n-type semiconductor BiOCl, which significantly improved the photocatalytic ability of BiOCl/Mt.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00643C
The discovery of valid catalytically active species in a catalytic system contributes to a more comprehensive understanding of the catalytic process and may improve its efficiency. Iron oxychloride (FeOCl) has been reported as an excellent novel Fenton-like catalyst. However, the nature of its outstanding activity remains highly uncertain. Herein, we clearly elucidate that FeOCl involves a homogeneous iron species in the Fenton and photo-Fenton processes, which plays a significant role in the reaction. It is also emphasized that the interaction of FeOCl with water is closely related to the dissolution of iron. Importantly, neglecting the acidic environment created by FeOCl when evaluating the contribution of dissolved iron-induced homogeneous reactions is a crucial reason for underestimating the homogeneous reactions. Hence, FeOCl can be considered a precatalyst for slow transformation in a homogeneous Fenton catalyst. This study contributes to the first insight into the role of dissolved iron in FeOCl-based AOP and suggests an extension of the role of structural features of FeOCl in catalytic processes.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00560G
The efficient and sustainable removal of tetracycline (TC) from wastewater is a matter of great significance. In this study, we present a novel technique that effectively degrades TC by harnessing the synergistic effects of Fe3S4/Ti3C2MXene. The Fe3S4/Ti3C2MXene composite, specifically designed for this purpose, exhibits exceptional magnetic properties derived from Fe3S4. Our research demonstrates that this composite significantly enhances TC degradation through Fenton activity, achieving an impressive degradation rate of over 90%. Notably, when TC is subjected to the Fe3S4/Ti3C2MXene + H2O2 system, it generates a substantial amount of reactive oxygen species, including ˙OH and ˙O2−. Among these species, ˙OH, primarily produced on the surface of Fe3S4/Ti3C2MXene, plays a dominant role in TC degradation. In contrast, pristine Fe3S4 or Ti3C2MXene alone does not exhibit comparable degradation capabilities under similar conditions. Moreover, the Fe3S4/Ti3C2MXene composite demonstrates excellent reusability and high stability over four consecutive cycles. Gas/liquid chromatography–mass spectrometry (GC/LC–MS) analysis was utilized to identify the intermediates of TC degradation, and a possible degradation pathway was proposed. These findings highlight the potential of Fe3S4/Ti3C2MXene composites in enhancing the Fenton degradation process and unveil an encouraging tactic for the successful elimination of TC from wastewater.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00577A
Marine hydrosphere is in grave danger if extreme weather conditions, such as high temperatures and heat waves, become the norm. The functional characteristics of nano Zn oxides (nZnO) might provide a “booster substance” that helps marine species to endure environmental stress. In the present study, physiological indicators and simulated severe environments were used to evaluate the antioxidative ability of nZnO in marine rabbitfish Siganus fuscescens, with an aim to help them resist extreme environmental stress. Rabbitfish were exposed to different diets with ZnSO4 and nZnO at the optimum requirement level (Zn content of 62.5 μg g−1), and then challenged with a low dissolved oxygen concentration and higher temperature. We demonstrated that dietary nZnO promoted the anti-oxidation defense system of the rabbitfish by improving the activities of the antioxidant enzymes, i.e., catalase (CAT), superoxide dismutase (SOD), and the reduced glutathione/oxidized glutathione (GSH/GSSG) ratio without tissue damage. Compound stressors reduced the median survival duration of the rabbitfish from 4.25 h to 2.5 h (dietary exposure) and 9 h to 5.75 h (dietary nZnO exposure) compared to single environmental stress. nZnO downregulated the HIF gene expression and increased the prolyl hydroxylase (PHD) activity in the liver of the rabbitfish. After 10 h of extreme environmental exposure, the gene expression results indicated that nZnO inhibited the NF-κB/IL-1β/IL-6 pathway and TNF-α/Bcl-2/Bax/caspase 9 pathway and activated the akt/mTOR/elovl5 and elovl8 pathway of the rabbitfish to maintain the resilience of the fish under the extreme environment. These results strongly suggested that nZnO may improve the anti-oxidation ability of fish to resist extreme environments.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00471F
Methanogens are powerful catalysts employed in electrobiological systems that are expected to contribute toward carbon dioxide emission reduction and energy production. However, oxygen generated within electrobiological systems can severely reduce the survival of anaerobic methanogens, thus presenting a bottleneck toward further applications and improvement of electrobiological systems. Herein, we report a single-cell nanocoating strategy, using metal–phenolic networks (MPNs), to protect an anaerobically methanogenic archaeon (i.e., Methanosarcina acetivorans C2A) toward achieving methane production at atmospheric oxygen levels. A tannic acid (TA)–Fe2+ complex, a coating precursor, is oxidized to TA–Fe3+ species by chemically consuming oxygen molecules, which form a self-assembled nanocoating and thus physically reduce the permeability of oxygen without affecting the utilization of methanol by M. acetivorans. Further, RNA-Seq transcriptomic analysis reveals that the coating can facilitate the conversion of methanol into methyl-coenzyme M, thus reducing the inhibitory effect of oxygen on methanogenesis from methanol. At an atmospheric oxygen level, the MPN coating can improve the viability of M. acetivorans from 5% to 37% and increase methane production by 4.6-fold compared to native M. acetivorans. This work provides an avenue to protect anaerobic methanogens from oxygen damage and maintain their activity in the presence of oxygen, which demonstrates the potential of the MPN coating strategy in other anaerobic applications and energy production.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00563A
Graphitic carbon nitride (GCN) has been explored as a potential piezocatalyst to degrade environmental contaminants through harvesting mechanical energy. However, the low crystalline level and its uniplanar hydrogen bond induce poor charge transport ability, and therefore drastically suppress the piezocatalytic performance. Herein, a GCN/CdS composited catalyst was constructed by the in situ growth of CdS nanoparticles on the GCN surface. Due to the difference in Fermi levels, an S-scheme heterojunction was formed, and the interfacial electric field (IEF) could efficiently promote the charge transfer ability, which was demonstrated by its enhanced piezo-current response and reduced electrochemical resistance. The ultrasound-induced opposite polarization potentials on the GCN and CdS surfaces triggered redox reactions, and the produced electron and hole were driven by the IEF at the interface to quench with each other to maintain the piezoelectric potentials. Using 2,4-dichlorophenol (2,4-DCP) as a model pollutant, the S-scheme heterojunction showed much higher piezocatalytic activity than the individual GCN and CdS. The apparent rate constant of GCN/CdS with the optimized mass ratio (50 : 50) was 3.6 and 2.9 times higher than those of GCN and CdS, respectively. Furthermore, the effect of pH value, 2,4-DCP concentration and cycling number on the piezocatalytic behavior of GCN/CdS was systematically investigated. The degradation pathway of the pollutants during piezocatalysis was revealed by LC-MS study. Finally, by determining the band structure and detecting the produced ROSs, a possible mechanism is proposed to clarify the piezocatalytic process.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00206C
Poly(N-isopropylacrylamide) (PNIPAM) is currently the most studied thermosensitive hydrogel. Due to its low critical transition temperature, which is close to human body temperature, it is widely used in the biomedical field. The temperature-sensitive embolic agent based on PNIPAM nanogel utilizes the sol–gel transition characteristics of PNIPAM at different temperatures to solve the contradiction between the fluidity and embolic performance of traditional embolic agents. However, research on the toxicology and safety of PNIPAM-based biomedical materials has not been widely explored. In this study, for the first time, an embolic agent composed of PNIPAM thermosensitive nanogels was taken as the object of research, to explore systematically the potential toxicology risks. We achieved specific detection of PNIPAM nanogels by fluorescent labeling. On this basis, pharmacokinetic, safety, and effectiveness studies were carried out in different animal and in vitro models, and organs in which free nanogels might accumulate when a large number of nanogels enter the blood circulation were analyzed. The results show that PNIPAM-based nanogels have good biocompatibility. This study aims to provide a relevant toxicology research program for PNIPAM-based nanogels and other medical products that may contain nanomaterials, and promote the clinical application of this biomedical material, which has great potential.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00591G
This study investigated the impact of light on the environmental behavior and interaction mechanism of commercial graphene oxide (CGO) in natural surface water. Additionally, it systematically studied the effect of CGO's environmental behavior on the microbial diversity and metabolic mechanisms of microorganisms. Under UV light conditions, the change in the colloidal properties and stability of CGO in natural surface water mainly depends on aggregation rather than photo-transformation. UV exposure induces the formation of edges or “border defects” in the CC framework that promotes CC vibration and interaction between CGO and cations, thereby promoting the aggregation–sedimentation process. The aggregation–sedimentation process of CGO has a greater effect on lower abundance phyla (Bacteroidota etc.) and genera (Cyanobium_PCC-6307 etc.). The metabolomics results show that CGO affects photorespiration, energy and carbohydrate metabolism, maintaining energy status and perturbing oxidative stress, resulting in biotoxicity. Meanwhile, UV exposure affects the microbial metabolism of xenobiotic pollution. The combined effect of CGO and UV exposure further disturbs glycine, serine, and threonine metabolism. This project will help provide a theoretical basis and support for assessing the potential ecological health and environmental risks of graphene-based nanoparticles in real water environments.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN90049E
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Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00565H
The continuous monitoring of remote drinking water purification systems is a global challenge with direct consequences for human and environmental health. Here, we utilise a “nano-tastebud” sensor comprised of eight chemically-tailored plasmonic metasurfaces, for testing the composition of drinking water. Through undertaking a full chemometric analysis of the water samples and likely contaminants we were able to optimise the sensor specification to create an array of suitable tastebuds. By generating a unique set of optical responses for each water sample, we show that the array-based sensor can differentiate between untreated influent and treated effluent water with over 95% accuracy in flow and can detect compositional changes in distributed modified tap water. Once fully developed, this system could be integrated into water treatment facilities and distribution systems to monitor for changes in water composition.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00549F
The prevalence of titanium dioxide in existing consumer products and food chains, globally, demands continued study of exposure and biological impact. This work characterises the nature and biological interactions of titanium dioxide nanoparticles commonly exposed to consumers through the food chain. We observed anatase titanium dioxide with mean particle size of 155 nm to be present in three foods readily available on the Australian market. Following the extraction and simulated digestion of these nanoparticles, we observed time-dependent changes to the complex nanoparticle protein corona and found the extracted particles to induce autophagy in Caco-2 cells. Importantly, we found contradictions in the results from different cytotoxicity methodologies, which warrant further critical review and consideration for future reliance on CCK-8 and fluorescence-based ROS probe assays. Elemental analysis indicated that exposure to the extracted titanium dioxide nanoparticles dysregulated cellular homeostasis, in particular Zn homeostasis, in Caco-2 cells. While debate surrounding the mechanism of nanoparticle toxicity continues, these findings contribute to the growing body of evidence which implicates Zn-mediated cellular processes in nanoparticle-induced oxidative stress, inflammation, and apoptosis. Further, in light of the increasing regulatory and risk assessment attention on TiO2 and the recent ban mandated by the European Union on its use as a food additive, improved understanding of mechanism of toxicological action can aid in informing more proportionate and precautionary regulatory approaches.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00573A
Natural product-based nanopesticide is an effective and sustainable approach for solving the environmental issues caused by the application of current commercial herbicides. In this study, 21 novel L-carvone-derived 4-methyl-1,2,4-triazole-thioether derivatives 5a–5u were rationally designed by transketolase-based in silicon virtual screening, synthesized, and structurally characterized using FT-IR spectroscopy, 1H/13C NMR spectroscopy, and HRMS technique. Besides, the herbicidal activity of the target compounds against Brassica campestris and Echinochloa crusgalli L. was evaluated, and the bioassay results revealed that compound 5a with the most significant herbicidal and TK-inhibition activities could serve as a potential TK inhibitor and could serve as a leading compound for further study of green herbicides. Subsequently, the molecular skeletons of chitosan and L-carvone were incorporated for developing high-efficiency nanopesticide carriers, and thus samples 7a–7d were synthesized by N-alkylation of chitosan and characterized using various methods. Compared with unmodified chitosan, L-carvone-derived nanochitosan carrier 7b with the micro-morphologies of nubby lumps and porous surfaces exhibited higher dispersibility and similar thermostability. Finally, L-carvone-derived 4-methyl-1,2,4-triazole-thioether/nanochitosan complexes 7b/5a, 7c/5a, and 7d/5a with better 5a-loading capacities and multi-stage sustained releasing performances were constructed, and the herbicidal activities of 7b/5a and 7d/5a against Brassica campestris were evaluated in the petri dish and greenhouse. It was found that 7b/5a and 7d/5a exhibited significant herbicidal activities. Among them, 7b/5a had great potential as a green and eco-friendly nanopesticide for weed control.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00488K
Photocatalytic conversion of CO2 into value-added products is considered a sustainable strategy to mitigate CO2 over-emission. However, achieving favorable performance generally relies on valuable additives such as sacrificial organic electron donors, which, in turn, limit its applicability. In this study, we tested dissolved effluent organic matter (dEfOM) derived from domestic wastewater as an alternative hole scavenger during CO2 photoreduction over a ternary photocatalyst (CTF-1–Bi–BiOBr) composed of CTF-1, Bi, and BiOBr. Impressively, the optimal CTF-1–Bi–BiOBr catalyst demonstrated remarkable dEfOM degradation and CO production (2.933 μmol g−1 h−1) in a cascading oxic–anoxic photocatalytic process. This enhanced activity was attributed to the establishment of an S-scheme structure between CTF-1 and BiOBr, with Bi-metal serving as the carrier recombination centre, allowing holes and electrons with greater redox capacity to be retained. Importantly, we discovered that smaller intermediates formed during the oxic stage can serve as extraordinary electron donors in the succeeding anoxic stage. Spectroscopic and electrochemical characterization techniques revealed that pre-oxidized dEfOM was more effective in preventing the recombination of photoinduced carriers compared to untreated dEfOM, highlighting its improved electron donating propensity. This study provides innovative insights for simultaneously achieving wastewater purification and carbon emission reduction through a more economical pathway.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00473B
Tetrafluoromethane (CF4) is a potent greenhouse gas with high stability, thus its effective decomposition is crucial for mitigating its environmental impact. However, the lack of chemical understanding and efficient catalysts impedes the development of CF4 decomposition reactions. Herein, this work elucidates the fundamental interactions between the active center and CF4 by density functional theory (DFT). Our research reveals that the key to activating CF4 lies in the antibonding-orbital occupancy of the active center, particularly within the context of the commonly used Al2O3 catalyst. A comprehensive theoretical calculation was undertaken to optimize the antibonding-orbital occupancy, revealing that Zr and Hf could potentially function as novel active sites, thereby augmenting the antibonding-orbital occupancy on the Al2O3 surface. This augmentation effectively enhances the electronic interaction between CF4 and the active sites, paving the way for subsequent reaction dynamics. Accordingly, we synthesized Al2O3, Zr–Al2O3 and Hf–Al2O3 catalysts, and observed CF4 conversions of 34.8%, 54.5%, and 100% at 650 °C, respectively, which is consistent with the theoretical results. This result aligns with the theoretical findings, demonstrating the practical applicability of our research. These findings provide a basis for rational catalyst design towards efficient CF4 decomposition, and can be extended to other robust molecules.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00544E
The fate and behavior of environmental nanomaterials can be strongly affected by organic molecules, including surfactants. Quaternary ammonium compounds (QACs) are cationic surfactants of increasing concern in the environment due to their massive everyday use and continuous release into water and soil. To examine QAC–NP interactions, ∼38 nm hematite (α-Fe2O3) nanoparticle (NP) suspensions were mixed end-over-end with cetyltrimethylammonium chloride (CTAC), a commonly-used QAC, for 22 hours (23 °C) at environmentally-relevant concentrations of 0, 10, 100, and 1000 μg L−1. Iron concentrations were measured to determine how many NPs remained in suspensions after mixing, along with characterization of the hydrodynamic diameter (Z-average) and zeta potential. Without CTAC, the NPs were destabilized by contact with air–water interfaces (AWIs) with [Fe] decreasing from 17.65 ± 3.26 mg L−1 to an [Fe]final of 6.33 ± 2.90 mg L−1. However, at 100 and 1000 μg CTAC L−1, the NPs were stabilized and NP loss reduced with [Fe]final values of 9.50 ± 1.20 mg L−1 and 11.69 ± 1.25 mg L−1, respectively. Measurements of surface tension and contact angles on CTAC-exposed glass were performed to explore possible stabilization mechanisms. Results suggest that in systems with air–water interfaces such as unsaturated pores or turbulent waters, elevated QAC content might alter the environmental fate and transport of iron oxide and other positively-charged NPs.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00532A
Nanotechnology employing nanostructured materials is becoming a promising and green tool for crop protection against abiotic and biotic stresses. As eco-friendly biostimulants, chitosan (CS) and salicylic acid (SA) could induce plant resistance to insect herbivores. However, to date, the control efficiency of the SA–CS nanocomposites (SCNs) on insect herbivores and their underlying mechanism of activating plant defense against herbivores are still unclear. Herein, 17.2 nm of SCNs with excellent stability were prepared to control fall armyworm (Spodoptera frugiperda) on maize plants. We found that foliar application of SCNs (100–1000 mg L−1) exhibited higher control efficiency for S. frugiperda than SA and CS treatment alone, and 100 mg L−1 SCNs significantly decreased the growth of S. frugiperda by 54.7% as compared to the control. Mechanistically, SCNs enhanced maize plant resistance to S. frugiperda via increasing the leaf defense compound benzoxazinoid (e.g., DIMBOA-Glc, DIBOA-Glc, DIBOA, DIMBOA, DIM2BOA-Glc, HDM2BOA-Glc and MBOA) contents by 36.7–179.8%, and the expression of anti-insect genes (e.g., JAC1, Pep1, JAR1a, RIP2, MPI) by 2–19 fold. Additionally, SCNs increased activities of leaf antioxidant enzymes (SOD, POD, CAT) compared to CS and SA treatments, thus decreasing leaf oxidative stress caused by S. frugiperda attack. Altogether, SCNs could act as an eco-friendly nano-biostimulant for green pest control in agroecosystems.
Environmental Science: Nano ( IF 0 ) Pub Date : , DOI: 10.1039/D3EN00685A
Tighter regulations on exhaust emission limits require more effective catalysts and here advanced materials (AdMa) play an increasingly important role. Perovskite-based catalysts are among the promising candidates. However, like other automotive catalysts, they contain metal elements of potential concern like nickel, cobalt and noble metals; hence, their likelihood to be released and their fate under environmentally relevant conditions must be assessed at the early stages of material development, so as to align with the goals of the EU Chemical Strategy for Sustainability. The aim of this study is to provide insights into the dissolution and agglomeration behaviour of perovskites in aqueous media with different ionic strengths and salt contents, as well as the influence of the presence of natural organic matter (NOM). The current OECD guidance document and testing guidelines (GD 318 and TG 318, respectively) for nanomaterial testing were applied to three different perovskite AdMa with a lanthanum–cobalt–nickel (LaCoNi) structure with and without doping with palladium or platinum. These tests resulted in a range of practical insights into the feasibility of this methodological cross-over as well as evidence on transferability and applicability to other case studies. Our findings rank the dissolution kinetics of these perovskites to lie between the two reference nanomaterials ZnO and BaSO4. Dissolution rates were found to be, respectively, for ZnO NM110, LaCoNi, and BaSO4 NM220: 0.13, 0.041, and 0.013 μg m−2 s. The ionic strength of the media used in this study did not seem to impact the overall leachable amount of metals (% w/w); however, we found that metal release was mostly incongruent and metal specific i.e., a lower lanthanum ratio with respect to either cobalt or nickel. The presence of NOM increased the dissolution of both benchmark materials; however, no strong influence on dissolution was observed for the perovskite materials. The dispersion stability of perovskites in solution was substantially increased by the presence of NOM and decreased by increased hardness in the test media. Finally, this study provides methodological insights and practical recommendations for testing the dissolution and dispersion stability in different media relevant for ecotoxicological testing and environmental risk assessment.
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Supplementary Information
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